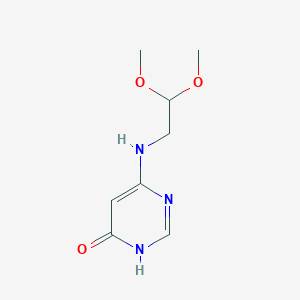
6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol is a chemical compound with the molecular formula C10H17N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol involves several steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield, reduce by-products, and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: This compound has similar structural features but with ethoxy groups instead of methoxy groups.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is another pyrimidine derivative with different functional groups.
Uniqueness: 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethoxyethyl group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)4-9-6-3-7(12)11-5-10-6/h3,5,8H,4H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
ZPTHAPVNJQWRDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=CC(=O)NC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















